molecular formula C15H26N2O5 B14009606 4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-

4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-

Cat. No.: B14009606
M. Wt: 314.38 g/mol
InChI Key: JREAFDMYUYIYLC-UHFFFAOYSA-N
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Description

1-Pyrrolidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-α-(2-methylpropyl)-2-oxo-, [S-(R*,S*)]-(9CI) is a complex organic compound with a unique structure that includes a pyrrolidine ring, an acetic acid moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-α-(2-methylpropyl)-2-oxo-, [S-(R*,S*)]-(9CI) typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the acetic acid group, and the addition of the substituents. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Acetic Acid Group: This step may involve the use of acetic anhydride or other acylating agents.

    Addition of Substituents: The substituents can be introduced through various reactions, such as alkylation, acylation, or amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Industrial methods may also incorporate continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-α-(2-methylpropyl)-2-oxo-, [S-(R*,S*)]-(9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-Pyrrolidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-α-(2-methylpropyl)-2-oxo-, [S-(R*,S*)]-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Pyrrolidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-α-(2-methylpropyl)-2-oxo-, [S-(R*,S*)]-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-[(phenylmethoxy)carbonyl]-, methyl ester, (2R,3S): This compound has a similar pyrrolidine ring structure but different substituents.

    Other Pyrrolidine Derivatives: Various pyrrolidine derivatives with different substituents can be compared based on their chemical properties and applications.

Uniqueness

1-Pyrrolidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-α-(2-methylpropyl)-2-oxo-, [S-(R*,S*)]-(9CI) is unique due to its specific combination of substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable for specific research applications.

Biological Activity

4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]- is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology. This compound is an analogue of pyrovalerone, which has been studied for its effects on monoamine transporters, particularly dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Chemical Structure and Properties

The compound's structure includes a pyrrolidine ring and a t-butoxycarbonyl group, which are key to its biological activity. The presence of the methyl group at the fourth position of the pentanoic acid chain contributes to its lipophilicity, which is often related to the ability of compounds to cross biological membranes and interact with target receptors.

Biological Activity

1. Monoamine Transporter Inhibition

Research indicates that analogues of 4-methylpentanoic acid exhibit significant inhibition of dopamine and norepinephrine transporters:

  • Dopamine Transporter (DAT) : Compounds similar to 4-methylpentanoic acid have shown potent inhibition of DAT, with some exhibiting IC50 values in the nanomolar range. For instance, one study reported that the enantiomeric form of pyrovalerone was particularly effective at inhibiting DAT with an IC50 value as low as 11.5 nM .
  • Norepinephrine Transporter (NET) : The same class of compounds demonstrated moderate inhibition at NET, with certain analogues presenting IC50 values around 69.8 nM .
  • Serotonin Transporter (SERT) : In contrast, these compounds generally show poor activity against SERT, with only a few exceptions exhibiting modest inhibition .

2. Structure-Activity Relationship (SAR)

The biological activity of these compounds is influenced by their structural characteristics. The lipophilicity and electronic properties of substituents on the aromatic ring are crucial in determining their potency against various transporters. For example, while some analogues are potent inhibitors at DAT and NET, they are typically less effective at SERT due to differences in binding affinities .

Case Studies

Case Study 1: Pyrovalerone Analogues

A study focused on a series of pyrovalerone analogues revealed that modifications to the pyrrolidine ring significantly affected their biological activity. The lead compound demonstrated high selectivity for DAT over SERT, indicating potential for therapeutic applications in conditions like ADHD or depression where dopaminergic signaling is disrupted .

Case Study 2: In Vivo Studies

In vivo studies have shown that certain analogues can produce stimulant effects similar to those observed with traditional stimulants like amphetamines. This suggests that they may have potential as therapeutic agents but also raises concerns regarding abuse potential due to their psychoactive properties .

Table 1: Inhibition Potency of Selected Analogs

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
4-Methylphenyl-Pyrovalerone11.569.8>200
3,4-Dichlorophenyl Analog37.8Not reported>200
Naphthyl Analog33.1Not reported<200

Properties

IUPAC Name

4-methyl-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-9(2)8-11(13(19)20)17-7-6-10(12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREAFDMYUYIYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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